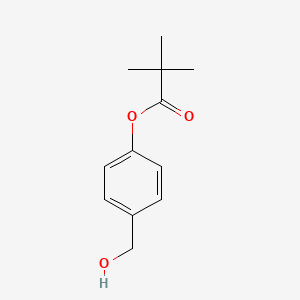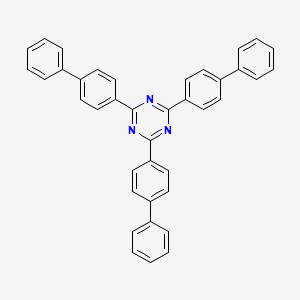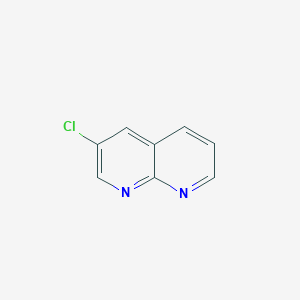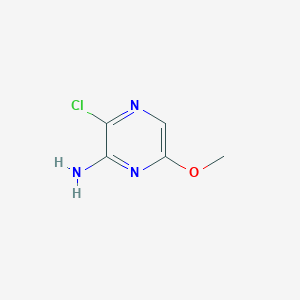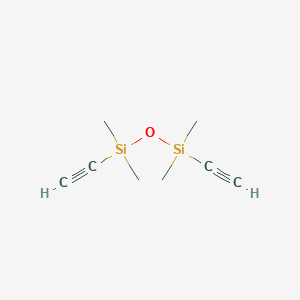
1,3-Diethynyltetramethyldisiloxane
説明
1,3-Diethynyltetramethyldisiloxane is a bifunctional organosilicon compound . It features two ethynyl (C≡C) groups attached to a central silicon atom. Its molecular formula is C₈H₂₂O₃Si₂ . This compound is stable, commercially available, and has applications in various fields due to its unique properties.
Synthesis Analysis
The synthesis of 1,3-diethynyltetramethyldisiloxane involves subsequent hydrosilylation of alkenes and alkynes. This method allows for the formation of unsymmetrical bifunctional disiloxane derivatives. The process exhibits vast functional group tolerance and high efficiency in creating novel disiloxane-based building blocks .
科学的研究の応用
Synthesis of Complexes
- 1,3-Diethynyltetramethyldisiloxane is utilized in synthesizing Group 8 metal σ-acetylide mononuclear complexes. These complexes, featuring different silyl units, have been characterized using FTIR, NMR spectroscopies, and mass spectrometry. They show reversible redox chemistry and are less anodic than their precursors (Wong, Chun-Kin Wong, & Guo‐Liang Lu, 2003).
Formation of Disilaborepines and Disilafulvenes
- Reacting with trimethylborane or triethylborane, 1,2-Diethynyltetramethyldisilane forms new 1,2-dihydro-1,2,5-disilaborepines. An unprecedented sequence of hydroboration and intramolecular organoboration results in a 1,2-dihydro-1,2-disilafulvene derivative with tri-isopropylborane (B. Wrackmeyer, 1988).
Catalysis in Hydrosilylation
- In the Au/TiO2-catalyzed hydrosilylation of carbonyl compounds, 1,1,3,3-Tetramethyldisiloxane (TMDS) is highly reactive. This process can often be performed at ambient conditions, indicating the enhanced reactivity of TMDS due to the formation of a gold dihydride intermediate (Eleni Vasilikogiannaki et al., 2014).
Construction of Carbon-rich Scaffolds
- Derivatives of 1,3-diethynyltetramethyldisiloxane are used in creating carbon-rich scaffolds such as monodisperse, linearly π-conjugated oligomers and large macrocyclic all-carbon cores. These compounds possess potential applications in optoelectronic devices due to their photochromic properties and third-order optical nonlinearities (F. Diederich, 2001).
Hydrosilylation Copolymerization
- The 1,3-divinyltetramethyldisiloxane-Pt complex is used in the copolymerization of α,ω-dienes with 1,3-dihydridotetramethyldisiloxane, resulting in copolymers with specific end groups. This process also involves the isomerization of terminal alkenes to internal alkenes, which are not reactive (J. Sargent & W. Weber, 1999).
特性
IUPAC Name |
ethynyl-[ethynyl(dimethyl)silyl]oxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14OSi2/c1-7-10(3,4)9-11(5,6)8-2/h1-2H,3-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGXFWJXGZXTEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C#C)O[Si](C)(C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455758 | |
| Record name | 1,3-DIETHYNYLTETRAMETHYLDISILOXANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diethynyltetramethyldisiloxane | |
CAS RN |
4180-02-3 | |
| Record name | 1,3-DIETHYNYLTETRAMETHYLDISILOXANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




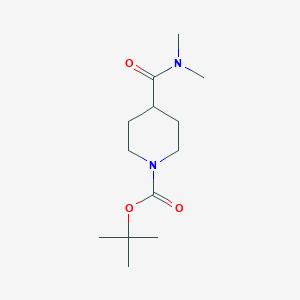
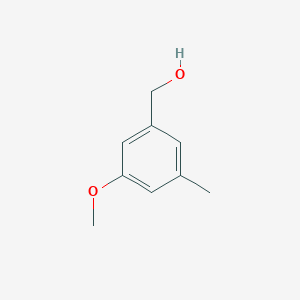
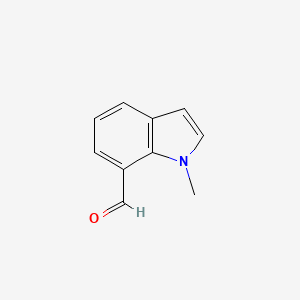
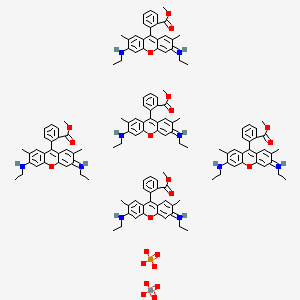
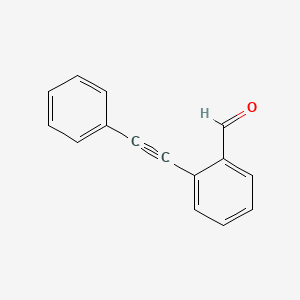
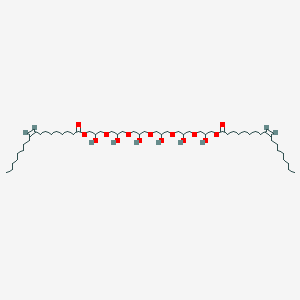
![7-Methyl-2H-benzo[e][1,3]oxazine-2,4(3H)-dione](/img/structure/B1589319.png)

